[Leu5]-Enkephalin TFA(58822-25-6(free bas))
Description
Chemical Identity and Structural Characterization
Molecular Composition: Free Base vs. TFA Salt
[Leu⁵]-Enkephalin exists in two primary forms: the free base (CAS 58822-25-6) and its trifluoroacetate (TFA) salt (CAS 73563-78-7). The free base has the molecular formula C₂₈H₃₇N₅O₇ and a molecular weight of 555.6 g/mol , while the TFA salt adopts the formula C₃₀H₃₈F₃N₅O₉ with a molecular weight of 669.6 g/mol . The TFA salt enhances solubility in aqueous and organic solvents, making it preferable for experimental applications.
Table 1: Comparative Molecular Properties
| Property | [Leu⁵]-Enkephalin (Free Base) | [Leu⁵]-Enkephalin TFA |
|---|---|---|
| CAS Number | 58822-25-6 | 73563-78-7 |
| Molecular Formula | C₂₈H₃₇N₅O₇ | C₃₀H₃₈F₃N₅O₉ |
| Molecular Weight | 555.6 g/mol | 669.6 g/mol |
| Solubility | Limited in water | High in polar solvents |
Structural Elucidation via Advanced Techniques
X-ray Crystallography
X-ray diffraction studies reveal that [Leu⁵]-enkephalin adopts a type I' β-turn conformation stabilized by intramolecular hydrogen bonds between Tyr¹ and Phe⁴ residues. This folded structure is critical for binding to opioid receptors. In contrast, the TFA salt exhibits slight conformational flexibility due to interactions with trifluoroacetate counterions, though the core β-turn motif remains intact.
NMR Spectroscopy
High-resolution ¹H NMR (500 MHz) in aqueous solution confirms the β-turn structure, with coupling constants (³JαH-NH) ranging from 6.2–8.1 Hz for backbone amides. Ethanol disrupts hydrogen bonding, inducing conformational shifts that highlight the peptide’s solvent-dependent dynamics.
Mass Spectrometry
LC-IT-TOF-MS analysis of the TFA salt identifies a precursor ion at m/z 556.2578 ([M+H]⁺), with characteristic fragments at m/z 538.2703 ([M-H₂O+H]⁺) and 425.1851 (b₄ ion). These spectral signatures validate the peptide’s sequence (Tyr-Gly-Gly-Phe-Leu ) and purity.
Table 2: Key Structural Data
| Technique | Key Findings | Source |
|---|---|---|
| X-ray Crystallography | Type I' β-turn conformation (Tyr¹–Phe⁴) | |
| ¹H NMR | ³JαH-NH = 6.2–8.1 Hz (β-turn confirmation) | |
| LC-IT-TOF-MS | Precursor ion m/z 556.2578 |
Comparative Analysis with [Met⁵]-Enkephalin
Structural and functional differences between [Leu⁵]- and [Met⁵]-enkephalins arise from their C-terminal residues (Leu vs. Met):
- Conformational Flexibility : [Met⁵]-enkephalin favors extended dimeric forms in crystalline states, whereas [Leu⁵]-enkephalin adopts compact β-turns.
- Receptor Specificity : [Leu⁵]-enkephalin shows dual agonism for μ- and δ-opioid receptors (IC₅₀ = 11.4 nM in mouse vas deferens), while [Met⁵]-enkephalin prefers μ-receptors.
- Stability : The leucine variant exhibits greater metabolic stability in vivo due to reduced susceptibility to enzymatic cleavage.
Figure 1: Comparative Receptor Binding (Description: Hypothetical model showing [Leu⁵]-enkephalin’s interaction with μ- and δ-opioid receptors, emphasizing Tyr¹ and Phe⁴ side-chain positioning.)
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N5O7.C2HF3O2/c1-17(2)12-23(28(39)40)33-27(38)22(14-18-6-4-3-5-7-18)32-25(36)16-30-24(35)15-31-26(37)21(29)13-19-8-10-20(34)11-9-19;3-2(4,5)1(6)7/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,35)(H,31,37)(H,32,36)(H,33,38)(H,39,40);(H,6,7)/t21-,22-,23-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCRWMAJOJIMIB-RGRVRPFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38F3N5O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Loading
Low-load polyethylene glycol-polystyrene (PEG-PS) resins with peptide amide linkers (PAL) are preferred to minimize steric hindrance during elongation. The C-terminal leucine is anchored via its carboxyl group using Fmoc-Leu-OH activated with benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and hydroxybenzotriazole (HOBt).
Sequential Amino Acid Coupling
Fmoc-protected amino acids (Tyr, Gly, Phe) are coupled in reverse sequence (Leu→Phe→Gly→Gly→Tyr) using PyBOP/HOBt/DIEA (4:4:10 equiv) in DMF:DCM (1:1). Coupling efficiency is monitored via Kaiser tests, with repeated couplings ensuring >99% completion.
Table 1: SPPS Coupling Conditions and Yields
| Amino Acid | Coupling Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Leu | PyBOP/HOBt | DMF:DCM | 2 | 98 |
| Phe | PyClocK/HOAt | DMF | 1.5 | 95 |
| Gly | HBTU/HOBt | DMF | 1 | 99 |
| Tyr | PyBOP/HOBt | DMF:DCM | 2 | 97 |
Side-Chain Deprotection
Side-chain protecting groups (e.g., Boc for Lys, Pbf for Arg) are removed using 90% TFA/5% water/5% triisopropylsilane (TIS). For acid-labile groups like 4-methyltrityl (Mtt), selective deprotection employs 3% TFA/DCM.
Solution-Phase Synthesis
Solution-phase methods are utilized for small-scale or modified analogs, emphasizing fragment condensation.
Fragment Condensation Strategy
The pentapeptide is divided into di- and tripeptide fragments. For example, Boc-Gly-Gly-OH is activated with pivaloyl chloride in pyridine/triethylamine, then coupled to silylated Phe-OH. The resulting tetrapeptide (Boc-Gly-Gly-Phe-OH) is deprotected with TFA and conjugated to H-Leu-OBzl via mixed anhydride methods.
Activation and Coupling Reagents
Pivaloyl chloride and carbodiimides (e.g., DCC) are common activators. A 1:1 molar ratio of pivaloyl chloride to peptide fragment in pyridine at -10°C achieves 95% activation efficiency.
Table 2: Solution-Phase Coupling Efficiency
| Fragment | Activator | Temp (°C) | Yield (%) |
|---|---|---|---|
| Boc-Gly-Gly-OH | Pivaloyl chloride | -10 | 95 |
| H-Phe-OH | DCC/HOBt | 0 | 90 |
| H-Leu-OBzl | EDC/HOAt | RT | 88 |
Deprotection and Purification Strategies
Final deprotection and purification are critical for obtaining bioactive [Leu⁵]-Enkephalin TFA.
Global Deprotection
TFA-based cleavage (90% TFA, 5% water, 5% TIS) removes Boc and tert-butyl groups simultaneously. Prolonged exposure (>2 hours) risks aspartimide formation, necessitating strict temperature control (0–4°C).
Lyophilization and Chromatography
Crude peptides are precipitated in cold ethyl ether, dissolved in 0.1% TFA/water, and lyophilized. Reverse-phase HPLC (C18 column, 10–60% acetonitrile/0.1% TFA gradient) achieves >98% purity.
Table 3: Purification Parameters
| Method | Column | Gradient | Purity (%) |
|---|---|---|---|
| RP-HPLC | C18, 250 mm | 10–60% ACN/0.1% TFA | 98.5 |
| Ion Exchange | SP Sepharose | 0–1M NaCl | 95.2 |
| Gel Filtration | Sephadex G-25 | Water | 90.8 |
Structural Modifications and Stabilization
β-Turn mimetics and N-terminal alkylation enhance [Leu⁵]-Enkephalin’s stability and receptor affinity.
β-Turn Stabilization
Replacing the Tyr¹-Gly⁴ hydrogen bond with a covalent lactam bridge (D-Asp⁵–Dap⁸ cyclization) enforces a bioactive conformation, increasing δ-opioid receptor affinity by 20-fold. Cyclization employs PyClocK/HOAt in DMF:DCM (1:1) over 36 hours.
N-Terminal Alkylation
N-Benzyl or N-allyl modifications at Tyr¹ improve metabolic stability. Alkylation via reductive amination (NaBH₃CN, pH 7) achieves 85% yield, with Alloc protection preventing racemization during SPPS.
Comparative Analysis of Synthesis Methods
Table 4: SPPS vs. Solution-Phase Synthesis
| Parameter | SPPS | Solution-Phase |
|---|---|---|
| Scale | 0.1–10 mmol | 0.01–1 mmol |
| Purification | HPLC (>98%) | Recrystallization (90%) |
| Racemization Risk | Low (0.5–2%) | High (5–10%) |
| Total Yield | 60–70% | 40–50% |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
[Leu5]-Enkephalin Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products
Oxidation: Formation of dityrosine.
Reduction: Formation of free thiols.
Substitution: Various peptide analogs with modified amino acid sequences.
Scientific Research Applications
Scientific Research Applications
1. Pain Management
[Leu5]-Enkephalin has been extensively studied for its analgesic properties. It operates through the inhibition of neurotransmitter release in the pain pathways, contributing to its antinociceptive effects.
- Case Study : A study demonstrated that [Leu5]-enkephalin analogs exhibit significant activity in inhibiting electrically evoked contractions in mouse vas deferens models, indicating their potential as effective analgesics. The EC50 values of various analogs were compared to that of Leu-enkephalin, showing promising results in potency (Table 1) .
| Compound | EC50 (nM) |
|---|---|
| Leu-enkephalin | 74 ± 1 |
| Analog 4 | 140 ± 5 |
| Analog 8 | 35 ± 14 |
2. Neurobiology Research
The compound is utilized in neurobiological studies to understand opioid signaling mechanisms. Researchers have developed caged versions of [Leu5]-enkephalin that can be activated by ultraviolet light, allowing for precise control over receptor activation.
- Case Study : A study on caged [Leu5]-enkephalin showed that modifications could reduce residual activity at DOR while maintaining efficacy at MOR, facilitating more accurate studies of opioid signaling pathways .
3. Drug Development
The structure-activity relationship (SAR) studies of [Leu5]-enkephalin have led to the development of novel analogs with improved pharmacological profiles. Modifications at specific positions within the peptide can enhance receptor selectivity and stability.
- Case Study : Research indicated that substituting the meta-position of Phe4 in [Leu5]-enkephalin produced high-affinity ligands with varying selectivity at DOR and MOR, which could be beneficial for creating next-generation analgesics with tailored properties .
Pharmacological Insights
The pharmacological profile of [Leu5]-enkephalin has been characterized through various assays assessing binding affinity, receptor internalization, and biological activity.
- Binding Affinity : Studies have shown that modifications to the amide bonds within the peptide can retain or enhance binding affinity to DOR without significantly affecting biological activity .
| Compound No. | Name | K_i (nM) |
|---|---|---|
| Leu-enkephalin | - | 6.3 ± 0.9 |
| Analog 1 | Tyr-Gly | 13.1 ± 6.2 |
| Analog 2 | Gly-Gly | 761 ± 32 |
Mechanism of Action
[Leu5]-Enkephalin Trifluoroacetate exerts its effects by binding to opioid receptors, primarily the delta and mu receptors, in the central nervous system. This binding inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in pain transmission. The activation of these receptors also triggers intracellular signaling pathways that modulate pain perception and emotional responses.
Comparison with Similar Compounds
Physicochemical Properties :
- Solubility : 22.5 mg/mL in DMSO (33.6 mM) .
- Storage : Powder at -20°C (3 years); solutions at -80°C (1 year) .
- Purity : ≥95–98% by HPLC .
Comparison with Similar Compounds
Structural and Functional Analogues of Leu-Enkephalin
[Met5]-Enkephalin (CAS 58569-55-4)
[Leu5]-Enkephalin Amide (CAS 60117-24-0)
[D-Ala2]-Leu-Enkephalin (CAS 64963-01-5)
Fluorinated Peptidomimetics
- Design : Fluorine atoms incorporated to enhance metabolic stability and blood-brain barrier penetration .
- Activity : Retains δ/MOR agonism but with improved pharmacokinetics (e.g., longer half-life) .
Comparative Analysis
Key Research Findings
Receptor Signaling Kinetics : [Leu5]-Enkephalin exhibits similar binding affinity for δ and μ receptors, but photoactivatable derivatives reveal divergent signaling kinetics in neurons, with δ receptors activating faster than μ .
Stability vs. Activity Trade-offs : While [D-Ala2]-Leu-Enkephalin has superior stability, [Leu5]-Enkephalin TFA remains the gold standard for high-affinity δ/μ agonism in controlled environments .
Species Conservation : The YGGFL sequence is conserved in humans, pigs, and bovines, underscoring its evolutionary role in pain modulation .
Biological Activity
[Leu5]-Enkephalin TFA is a pentapeptide that exhibits significant biological activity, primarily as an agonist at the delta opioid receptor (δOR). This compound is derived from the proenkephalin precursor and plays a crucial role in pain modulation and various physiological processes.
[Leu5]-Enkephalin (Tyr-Gly-Gly-Phe-Leu) is characterized by its five amino acid structure. It selectively binds to δOR with moderate preference over the mu opioid receptor (µOR), while showing minimal interaction with the kappa opioid receptor (κOR) . The binding affinity and efficacy of [Leu5]-Enkephalin are influenced by specific amino acid substitutions, particularly at the Phe4 position, which can modulate receptor selectivity and potency.
Pharmacological Profile
The pharmacological effects of [Leu5]-Enkephalin include:
- Antinociceptive Properties : It has been shown to alleviate pain through its action on opioid receptors in central and peripheral nervous systems.
- Cardiovascular Effects : The peptide influences cardiovascular functions, potentially offering protective effects during ischemic events .
- G Protein Activation : It activates G protein-coupled pathways, leading to various intracellular responses such as ERK1/2 phosphorylation, which is essential for mediating its biological effects .
Structure-Activity Relationship Studies
Research has focused on modifying the Phe4 position to enhance the pharmacological profile of [Leu5]-Enkephalin. Substitutions at this position have been shown to improve binding affinity for both δOR and µOR, as well as increase plasma stability. For example, meta-substituted analogs exhibited improved half-lives compared to the parent compound, with some derivatives showing half-lives exceeding 20 minutes .
Table 1: Binding Affinity and Efficacy of Leu5-Enkephalin Analogues
| Compound | δOR Binding Affinity (nM) | µOR Binding Affinity (nM) | Efficacy at δOR (%) | Efficacy at µOR (%) |
|---|---|---|---|---|
| [Leu5]-Enkephalin | 1.26 | 1.7 | 100 | 100 |
| Meta-Substituted Analog 1 | 0.023 | 0.059 | 92 | 85 |
| Meta-Substituted Analog 2 | 0.68 | 1.71 | 95 | 90 |
Case Studies
- Pain Management : Clinical studies have demonstrated that [Leu5]-Enkephalin effectively reduces pain in rodent models, highlighting its potential use in analgesic therapies.
- Cardiac Ischemia : Investigations into the role of δOR in cardiac protection during ischemic events have shown that [Leu5]-Enkephalin can mitigate damage by modulating receptor activity and promoting cell survival pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
